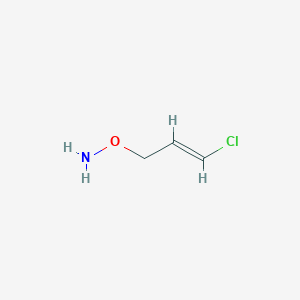

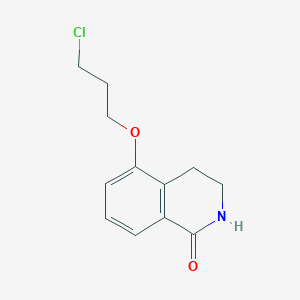

O-(3-Chloroallyl)hydroxylamine

Übersicht

Beschreibung

O-(3-Chloroallyl)hydroxylamine is a chemical compound that is not directly mentioned in the provided papers. However, hydroxylamine and its derivatives are of significant interest in various chemical reactions and studies due to their reactivity and potential applications. For instance, hydroxylamine (NH2OH) has been studied for its role as a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, suggesting its potential impact on biological systems . Additionally, hydroxylamine derivatives have been used in the synthesis of complex organic molecules, such as the unexpected synthesis of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and related compounds from reactions with 3-substituted chromones .

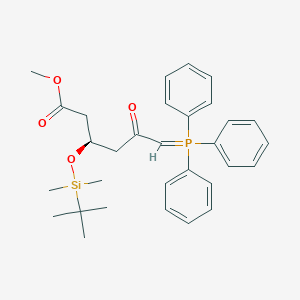

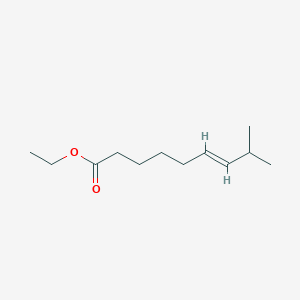

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex and often requires careful control of reaction conditions. For example, the synthesis of 3-(dichloroacetyl)chromone, a related compound, involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . This demonstrates the potential pathways through which O-(3-Chloroallyl)hydroxylamine could be synthesized, although the specific method for this compound is not detailed in the provided papers.

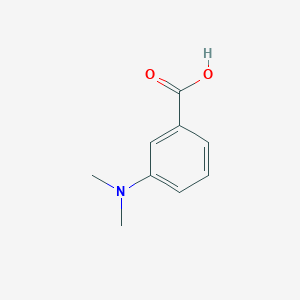

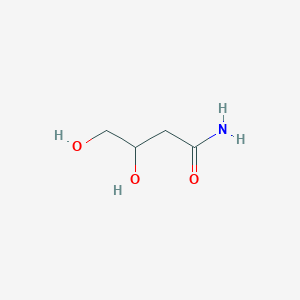

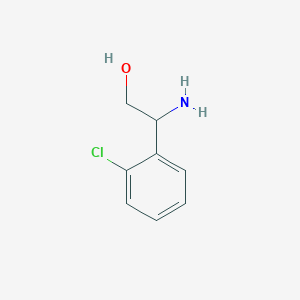

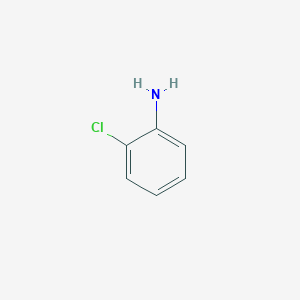

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was characterized by elemental analysis, X-ray analysis, IR, 1H-NMR, and UV–Visible spectroscopies . These techniques could similarly be applied to determine the structure of O-(3-Chloroallyl)hydroxylamine.

Chemical Reactions Analysis

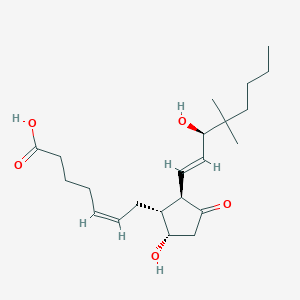

Hydroxylamine and its derivatives participate in a variety of chemical reactions. The reactivity of hydroxylamine with 3-substituted chromones in an alkaline medium led to the synthesis of novel compounds, showcasing the versatility of hydroxylamine in organic synthesis . Additionally, hydroxylamine-O-sulfonic acid has been used as a coreactant for luminol chemiluminescence, indicating the potential for hydroxylamine derivatives to be used in analytical chemistry applications .

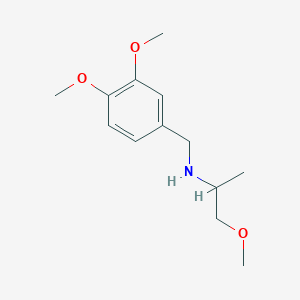

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can be quite diverse. For example, the nonlinear optical properties and spectroscopic characteristics of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine were investigated, revealing good nonlinear optical properties . Such studies are essential for understanding the potential applications of these compounds in materials science and photonics.

Wissenschaftliche Forschungsanwendungen

Photosynthesis Research

- Hydroxylamine, a compound related to O-(3-Chloroallyl)hydroxylamine, has been studied in the context of photosynthesis. It appears to be a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, impacting the oxygen-evolving system (Radmer & Ollinger, 1982).

Glycobiology and Drug Discovery

- In the field of glycobiology and drug discovery, hydroxylamine's high nucleophilicity makes it a valuable tool for the development of (neo)glycoconjugates, which are important in various biological processes (Chen & Xie, 2016).

Environmental Chemistry

- Hydroxylamine has been identified as a new source of hydroxyl radical (HO·) generation from hydrogen peroxide, shedding light on its role in environmental processes (Liwei Chen et al., 2015).

- It's also involved in the decomposition of environmental contaminants, as demonstrated by studies on the stability of hydroxylamino- and amino-intermediates in the reduction of nitroaromatic compounds (Wang, Zheng, & Hughes, 2004).

Soil Chemistry

- Hydroxylamine's role in the formation of nitrous oxide in soil has been explored, highlighting its importance in understanding greenhouse gas emissions from forests (Liu et al., 2016).

Astrophysics

- Research in astrophysics has investigated the formation of hydroxylamine in interstellar ice, exploring its potential as a precursor to complex pre-biotic species in space (Fedoseev et al., 2012).

Organic Synthesis

- The compound's role in organic synthesis is also notable, particularly in iron-catalyzed reactions and in the synthesis of complex organic structures (Lu et al., 2014).

Safety And Hazards

O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Chloroallyl)hydroxylamine | |

CAS RN |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)